2-(3-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide

Description

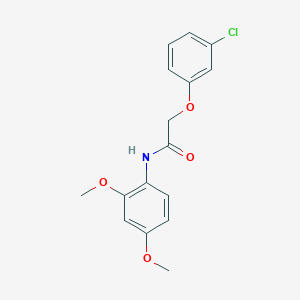

2-(3-Chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a 3-chlorophenoxy moiety linked to an acetamide group, which is further substituted with a 2,4-dimethoxyphenyl ring. The 2,4-dimethoxyphenyl group is a common pharmacophore in bioactive molecules, often influencing solubility and receptor binding . The chlorophenoxy group may contribute to herbicidal or auxin-like activity, as seen in structurally related compounds .

Properties

IUPAC Name |

2-(3-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO4/c1-20-12-6-7-14(15(9-12)21-2)18-16(19)10-22-13-5-3-4-11(17)8-13/h3-9H,10H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLSFSZNWDMPEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)COC2=CC(=CC=C2)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366448 | |

| Record name | 2-(3-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6047-89-8 | |

| Record name | 2-(3-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(3-Chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide is a compound of interest due to its potential pharmacological applications, particularly as an inhibitor of virulence factors in pathogenic bacteria. This article reviews the biological activities associated with this compound, focusing on its structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Structure-Activity Relationships (SAR)

The compound belongs to the phenoxyacetamide class, which has been shown to exhibit significant inhibitory activity against the type III secretion system (T3SS) of Pseudomonas aeruginosa. The T3SS is crucial for the pathogenicity of this bacterium, making it a target for therapeutic intervention.

Key Findings:

- Potency : The compound exhibits an IC50 value of less than 1 µM in inhibiting T3SS-mediated secretion and translocation assays. This indicates a strong potential for therapeutic use against infections caused by P. aeruginosa .

- Structural Modifications : Variations in the substituents on the aromatic rings significantly affect the activity. For instance, modifications that enhance lipophilicity tend to improve potency against T3SS .

The mechanism by which this compound exerts its effects involves specific binding to components of the T3SS apparatus. It has been suggested that it binds to the PscF protein, a critical component of the T3SS needle structure, thereby preventing effective translocation of virulence factors into host cells .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | IC50 Value | Mechanism |

|---|---|---|

| Inhibition of T3SS-mediated secretion | < 1 µM | Binding to PscF protein |

| Inhibition of T3SS-mediated translocation | < 1 µM | Prevents virulence factor delivery |

Study 1: Inhibition of Pseudomonas aeruginosa

In a series of experiments designed to evaluate the effectiveness of various phenoxyacetamides, this compound was identified as one of the most potent inhibitors. The study employed both secretion and translocation assays to confirm its efficacy .

Study 2: Cytotoxicity Assessment

Cytotoxicity assays revealed that while the compound effectively inhibits bacterial virulence factors, it also demonstrated low cytotoxicity towards mammalian cells at therapeutic concentrations. This is crucial for its potential use in clinical settings where minimizing harm to host cells is essential .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Key Observations :

Agrochemical Potential

- WH7 acts as a synthetic auxin agonist, inhibiting root growth in Arabidopsis at low concentrations (IC₅₀ ~1 µM) and inducing gene expression via auxin signaling pathways . The 3-chlorophenoxy group in the target compound may similarly interact with auxin receptors.

- 2,4-Dichlorophenoxyacetic acid (2,4-D) (structurally related to phenoxy-acetamides) is a commercial herbicide; chlorophenoxy derivatives often mimic its mode of action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.